5-Bromo-2-methylquinoline
Overview
Description
5-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry
5-Bromo-2-methylquinoline has been studied in the context of supramolecular chemistry, particularly in the formation of noncovalent supramolecular complexes. Research by Fuss et al. (1999) in Organometallics explored the dynamics of these complexes, highlighting the role of α-substituents like the bromine atom in this compound. The study emphasized how these substituents influence the formation of mono(heteroaryl)- and bis(heteroaryl)-containing products in reactions with chiral palladium(II) and platinum(II) bis(phosphane) complexes (Fuss et al., 1999).
Chemical Synthesis and Characterization
In the field of chemical synthesis, this compound has been utilized in various reactions. For example, Choi and Chi (2004) in Tetrahedron demonstrated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, not from 7-bromo-2-methylquinoline-5,8-dione, showcasing the compound's versatility in nucleophilic substitution reactions (Choi & Chi, 2004).
Biological Evaluation Studies
In a study published in Bioinorganic Chemistry and Applications, Siddappa and Mayana (2014) synthesized and characterized the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes, including Co(II), Ni(II), and Cu(II). The research evaluated the antibacterial, antifungal, DNA cleavage, and antioxidant activities of these compounds, highlighting the biological potential of derivatives of this compound (Siddappa & Mayana, 2014).
Prodrug Systems
This compound has also been studied in the development of prodrug systems. Parveen et al. (1999) in Bioorganic & Medicinal Chemistry Letters examined a compound derived from 5-bromoisoquinolin-1-one, suggesting its potential in selective drug delivery to hypoxic tissues. This study underscores the potential of this compound derivatives in targeted therapeutic applications (Parveen et al., 1999).
Safety and Hazards
5-Bromo-2-methylquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid eating, drinking, or smoking when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Future Directions
Quinoline and its derivatives, including 5-Bromo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, future research may focus on further exploring the synthesis, properties, and applications of this compound and its derivatives.
Mechanism of Action
Target of Action
Quinoline and its derivatives, which include 5-bromo-2-methylquinoline, are known to play a major role in the field of medicinal chemistry . They are vital scaffolds for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives, including 2-methylquinoline, have shown substantial biological activities .
Action Environment
The synthesis and functionalization of quinoline derivatives are known to be influenced by various factors, including the choice of solvent and reaction conditions .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves binding to the active site, thereby inhibiting the enzyme’s activity. This inhibition can affect the metabolism of other compounds processed by these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and potentially inducing apoptosis in certain cell types . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This binding can result in changes in gene expression, as seen with the modulation of oxidative stress response genes . Additionally, this compound can interact with receptors on the cell surface, triggering downstream signaling cascades that affect cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects can occur. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and metabolite levels by inhibiting or inducing specific enzymes . This interaction can lead to changes in the concentration of various metabolites, influencing overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMDSLRHPXLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481547 | |
Record name | 5-BROMO-2-METHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54408-52-5 | |
Record name | 5-BROMO-2-METHYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.